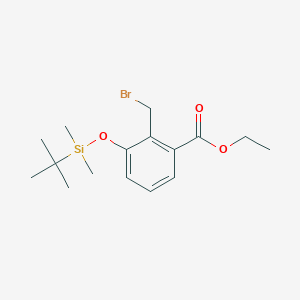

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a bromomethyl group and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group on a benzoate ester. This compound is of interest in organic synthesis due to its potential reactivity and utility in various chemical transformations.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate typically involves multiple steps:

Protection of the Hydroxyl Group: The hydroxyl group on the benzoate is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

Bromomethylation: The protected benzoate is then subjected to bromomethylation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis using flow microreactor systems to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate can undergo several types of reactions:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, or alkoxides.

Deprotection: The TBDMS group can be removed under acidic conditions or using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

Deprotection: TBAF in THF or acidic conditions using acetic acid.

Major Products Formed

Substitution Reactions: Formation of substituted benzoates with various functional groups replacing the bromomethyl group.

Deprotection: Formation of the free hydroxyl benzoate ester.

Aplicaciones Científicas De Investigación

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Potential use in the modification of biomolecules for studying biological pathways.

Medicine: May serve as a precursor in the synthesis of drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action for Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity as a bromomethylating agent and its ability to undergo deprotection. The bromomethyl group can participate in nucleophilic substitution reactions, while the TBDMS group can be selectively removed to reveal a reactive hydroxyl group.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(chloromethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate: Similar structure but with a chloromethyl group instead of bromomethyl.

Ethyl 2-(bromomethyl)-3-hydroxybenzoate: Lacks the TBDMS protection on the hydroxyl group.

Uniqueness

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is unique due to the combination of a bromomethyl group and a TBDMS-protected hydroxyl group, which provides versatility in synthetic applications by allowing selective reactions at different functional sites.

Actividad Biológica

Ethyl 2-(bromomethyl)-3-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound with potential biological activity. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C16H25BrO3Si

- Molecular Weight : 373.362 g/mol

- CAS Number : 1323407-17-5

The compound features a bromomethyl group and a tert-butyldimethylsilyl ether, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of ethyl 3-hydroxybenzoate followed by silylation. The detailed synthetic pathway includes:

- Bromination : Ethyl 3-hydroxybenzoate is treated with bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group.

- Silylation : The resulting compound undergoes silylation using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

This multi-step synthesis allows for the introduction of functional groups that enhance biological activity.

Antioxidant Properties

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant properties. For instance, tert-butyl hydroquinone (TBHQ), a related compound, has been shown to protect against oxidative stress by scavenging free radicals and preventing lipid peroxidation .

Anticancer Activity

Research has suggested that halogenated compounds, including those containing bromine, can exhibit anticancer properties. A study demonstrated that brominated phenolic compounds could inhibit the proliferation of cancer cells through apoptosis induction mechanisms . The presence of the bromomethyl group in this compound may enhance its potential as an anticancer agent.

Case Studies

- In Vitro Studies : In vitro assays have shown that related compounds can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic applications in oncology.

- DNA Interaction : Studies on similar phenolic compounds indicate a propensity for interaction with DNA, leading to the formation of DNA adducts, which may contribute to their anticancer effects .

Research Findings

Propiedades

IUPAC Name |

ethyl 2-(bromomethyl)-3-[tert-butyl(dimethyl)silyl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BrO3Si/c1-7-19-15(18)12-9-8-10-14(13(12)11-17)20-21(5,6)16(2,3)4/h8-10H,7,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOFWCFWGNKPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O[Si](C)(C)C(C)(C)C)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BrO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.